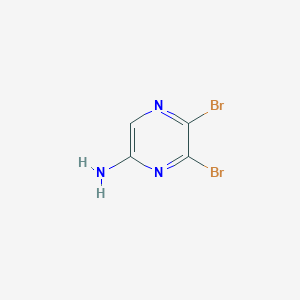![molecular formula C9H23NO4Si B1592681 2-{甲基[3-(三甲氧基硅烷基)丙基]氨基}乙醇-1-醇 CAS No. 330457-46-0](/img/structure/B1592681.png)
2-{甲基[3-(三甲氧基硅烷基)丙基]氨基}乙醇-1-醇
描述
2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol is a useful research compound. Its molecular formula is C9H23NO4Si and its molecular weight is 237.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
硅烷偶联剂
硅烷偶联剂在增强有机材料和无机材料之间的粘合力方面起着至关重要的作用。2-{甲基[3-(三甲氧基硅烷基)丙基]氨基}乙醇-1-醇 作为一种硅烷偶联剂,促进表面之间牢固的结合。 研究人员使用它来改善涂层、密封剂和粘合剂对玻璃、陶瓷和金属等基材的粘合力 .
蛋白质组学研究
在蛋白质组学中,科学家研究蛋白质及其功能。该化合物用作四甲基硅烷保护的硅酸盐化合物,有助于蛋白质组学研究。 其独特的特性使其在蛋白质分析和表征方面具有价值 .
聚合反应
2-{甲基[3-(三甲氧基硅烷基)丙基]氨基}乙醇-1-醇: 广泛用作聚合反应中的单体。 当与其他单体(如苯乙烯或丙烯酸酯)共聚时,它会产生具有改进的机械性能和优异的粘附力于各种基材的聚合物薄膜 .
等电聚焦 (IEF)
IEF 是一种基于蛋白质等电点分离蛋白质的技术。 为了防止 pH 梯度引起的凝胶铸件膨胀或收缩,研究人员使用该化合物将聚丙烯酰胺凝胶共价连接到玻璃板上 .
疏水剂
疏水剂会改变表面以排斥水2-{甲基[3-(三甲氧基硅烷基)丙基]氨基}乙醇-1-醇 可用于疏水表面,使其具有防水性并提高耐用性 .
硅烷交联剂
在材料科学中,硅烷交联剂增强了聚合物的机械性能。 该化合物参与交联反应,增强聚合物网络并改善材料的整体强度 .
作用机制
Organosilanes can react with water to form silanols, which can then condense to form siloxane bonds. This reaction can be used to attach organic functional groups to inorganic substrates, such as glass or metal surfaces . This could potentially be a mode of action for this compound, depending on its specific use.
As for the pharmacokinetics and environmental factors, these would depend on the specific conditions under which the compound is used. Organosilanes are generally stable under normal conditions, but they can hydrolyze in the presence of water
属性
IUPAC Name |
2-[methyl(3-trimethoxysilylpropyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO4Si/c1-10(7-8-11)6-5-9-15(12-2,13-3)14-4/h11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOCHTLIIWRLQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC[Si](OC)(OC)OC)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626061 | |
| Record name | 2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330457-46-0 | |
| Record name | 2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1592599.png)



![6-Chloropyrido[3,4-D]pyrimidine](/img/structure/B1592607.png)
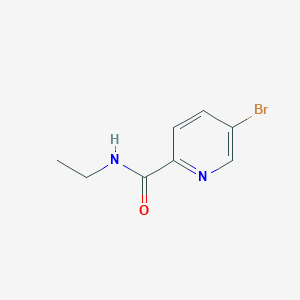

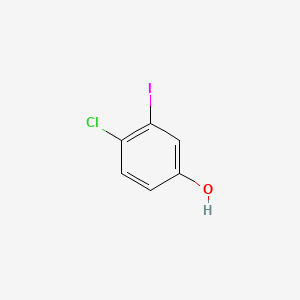

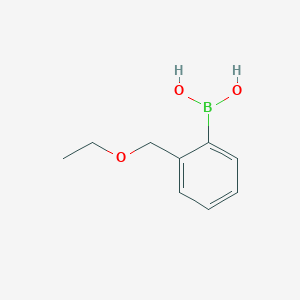
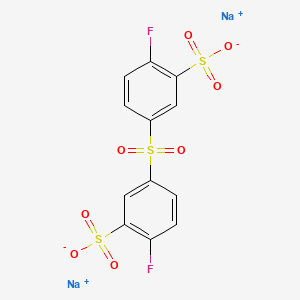
![N4,N4,N4',N4'-Tetrakis(4-methoxyphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1592618.png)
